molecular formula C13H12O2 B189647 3-(Benzyloxy)phenol CAS No. 3769-41-3

3-(Benzyloxy)phenol

Cat. No. B189647
CAS RN: 3769-41-3
M. Wt: 200.23 g/mol
InChI Key: FOTVZLOJAIEAOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Antioxidants, Ultraviolet Absorbers, and Flame Retardants

  • Summary of Application : m-Aryloxy phenols, including 3-(Benzyloxy)phenol, have a wide range of applications as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
  • Results or Outcomes : The use of these compounds in materials can significantly improve their thermal stability and resistance to flame .

Bioactive Natural Products and Conducting Polymers

  • Summary of Application : Phenol derivatives, including 3-(Benzyloxy)phenol, have high potential for synthesizing bioactive natural products and conducting polymers .
  • Methods of Application : Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .
  • Results or Outcomes : The synthesis of bioactive natural products and conducting polymers from phenol derivatives has been widely researched, indicating the significant potential of these compounds in these fields .

Acidic Properties

  • Summary of Application : Phenols, including 3-(Benzyloxy)phenol, are known for their acidic properties . They can lose a hydrogen ion from the -OH group, forming a phenoxide ion .
  • Methods of Application : This property is often utilized in reactions where a weak acid is needed. The specific methods of application or experimental procedures depend on the particular reaction .
  • Results or Outcomes : The formation of the phenoxide ion is stabilized to some extent because the negative charge on the oxygen atom is delocalized around the ring .

Synthesis of Hetaryl-Azophenol Dyes

  • Summary of Application : 3-(Benzyloxy)phenol can be used in the preparation of hetaryl-azophenol dyes .
  • Methods of Application : This involves reacting 3-(Benzyloxy)phenol with heterocyclic amines in nitrosyl sulphuric acid .
  • Results or Outcomes : The result is a series of hetaryl-azophenol dyes .

Acid-Base Chemistry

  • Summary of Application : Phenols, including 3-(Benzyloxy)phenol, are known for their acidic properties . They can lose a hydrogen ion from the -OH group, forming a phenoxide ion .
  • Methods of Application : This property is often utilized in reactions where a weak acid is needed. The specific methods of application or experimental procedures depend on the particular reaction .
  • Results or Outcomes : The formation of the phenoxide ion is stabilized to some extent because the negative charge on the oxygen atom is delocalized around the ring .

Antiseptic Properties

  • Summary of Application : Phenolic compounds, including 3-(Benzyloxy)phenol, have been used as antiseptics . They are powerful germicides with fewer undesirable side effects .
  • Methods of Application : These compounds can be applied topically to prevent infection in cuts, scrapes, and surgical incisions .
  • Results or Outcomes : The use of these compounds as antiseptics has been widely researched, indicating their significant potential in medical applications .

Safety And Hazards

3-(Benzyloxy)phenol may cause skin irritation and serious eye irritation. It may also cause respiratory irritation7.


properties

IUPAC Name

3-phenylmethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-9,14H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTVZLOJAIEAOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00191129
Record name Benzyl 3-hydroxyphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00191129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)phenol

CAS RN

3769-41-3
Record name Benzyl 3-hydroxyphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003769413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl 3-hydroxyphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00191129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Benzyloxy)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3-Benzyloxyphenyl acetate (4.84 g, 20 mmol), as prepared in the preceding step, in tetrahydrofuran (50 mL) was treated with 1 N NaOH (30 mL) at room temperature for 3 h. The mixture was acidified with 1 N HCl and extracted with ethyl acetate (3×100 mL). The organic phase was washed with brine (2×50 mL) and dried over Na2SO4. The solvent was removed in vacuo and the residue purified by flash column chromatography (methylene chloride) to give the title compound as a colorless liquid (3.80 g, 96%). 1H-NMR (300 MHz, CDCl3) δ 5.01 (s, 2 H), 5.09 (s, 1 H), 6.47 (t, 2 H, J=2.2 Hz), 6.56 (dd, 1 H, J=1.1, 4.1 Hz), 7.11 (t, 1 H), and 7.39 (m, 5 H).
Name
3-Benzyloxyphenyl acetate
Quantity
4.84 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
96%

Synthesis routes and methods II

Procedure details

To a 4 ml reaction vial equipped with a magnetic tumble stir disc under N2 atmosphere was charged (E)-methyl 3-cyclopropyl-2-methyl-3- (tosyloxy)acrylate 3-(E) (40.0 mg, 0.129 mmol), (3-(benzyloxy)phenyl)boronic acid 4 (32.3 mg, 0.142 mmol), palladium precatalyst 5 (5.96 mg, 6.44 µmol) and 1,3,5-trimethoxybenzene (2.17 mg, 0.013 mmol). ACN (1000 µl) and water (10 µl) were added and the mixture agitated to dissolve all solids. To a 40 ml vial was charged K3PO4 (2.12 g, 10.0 mmol) and water to dilute to 10 ml. The resulting 1 M aqueous K3PO4 solution was then sparged with N2 gas for 30 min in preparation for automated dispensing (387 µl, 0.387 mmol). Finally, to a 96-well sample dilution plate was charged 400 µl of a 9:1 mixture of acetonitrile and aqueous pH 3.5 ammonium formate buffer.
Quantity
142 μmol
Type
reactant
Reaction Step One
Quantity
13 μmol
Type
internal standard
Reaction Step Two
Name
CS(=O)(=O)O[Pd]1(<-P(C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC2[Fe]C2C=CC=C2P(C2=CC=CC=C2)C2=CC=CC=C2)<-NC2=C(C=CC=C2)C2=CC=CC=C21
Quantity
6.44 μmol
Type
catalyst
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Name
Quantity
10 μL
Type
solvent
Reaction Step Four
Quantity
129 μmol
Type
reactant
Reaction Step Five
Quantity
387 μmol
Type
reagent
Reaction Step Six
Name
Quantity
387 μL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

To a solution of resorcinol (10 g, 90.8 mmol) in N,N-dimethylformamide (100 mL) was added potassium carbonate (12.6 g, 90.8 mmol) and benzyl bromide (10.8 mL, 90.8 mmol), and the mixture was stirred at 60° C. for 2 hours. The reaction mixture was allowed to room temperature, ethyl acetate and water were added for partitioning, the organic layer was washed with water and dried over anhydrous magnesium sulfate. The solvent was evaporated, then, the residue was purified by silica gel column chromatography (hexane:ethyl acetate), and 3-benzyloxy-phenol (6.0 g, 33%) was obtained as a pale brown oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
10.8 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
33%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Benzyloxy)phenol
Reactant of Route 2
Reactant of Route 2
3-(Benzyloxy)phenol
Reactant of Route 3
Reactant of Route 3
3-(Benzyloxy)phenol
Reactant of Route 4
Reactant of Route 4
3-(Benzyloxy)phenol
Reactant of Route 5
3-(Benzyloxy)phenol
Reactant of Route 6
Reactant of Route 6
3-(Benzyloxy)phenol

Citations

For This Compound
49
Citations
A Simion, I Carlescu, G Lisa, D Scutaru - Revista de Chimie, 2016 - bch.ro
Two series of unsymmetrical bent-core liquid crystals were obtained by using resorcinol as central core. The two classes of compounds were obtained by reacting 3-(benzyloxy) phenol …
Number of citations: 3 bch.ro
L Jiang, G Xu, Y Fu - ACS Catalysis, 2022 - ACS Publications
The conversion of lignin into value-added chemicals is one of the important ways for sustainable development. Herein, phytic acid, a biomass-derived chemical, was used as the …
Number of citations: 12 pubs.acs.org
Y Tang, C Jiang, X Zhang, C Liu, J Lin… - The Journal of …, 2017 - ACS Publications
A cascade [3,3]-sigmatropic rearrangement/aromatization strategy to the synthesis of 2-(3-methylbenzofuran-2-yl)phenol derivatives was developed and applied to the collective …
Number of citations: 14 pubs.acs.org
Y Huang, J Zhang, TRR Pettus - Organic letters, 2005 - ACS Publications
A short synthesis of (±)-brazilin is reported. This synthesis uses several interesting and underutilized transformations including a regioselective dirhodium-catalyzed aryl C−H insertion, …
Number of citations: 83 pubs.acs.org
C Chen, D Wu, P Liu, J Li, H Xia, M Zhou, J Jiang - Green Chemistry, 2021 - pubs.rsc.org
Lignin is an abundant source of aromatics, and the depolymerization of lignin provides significant potential for producing high-value chemicals. Selective hydrogenolysis of the C–O …
Number of citations: 29 pubs.rsc.org
MM Ponpipom, RL Bugianesi, DR Brooker… - Journal of medicinal …, 1987 - ACS Publications
Kadsurenone, a specific receptor antagonist of platelet-activating factor (PAF), and its analogues were prepared from derivatives of cinnamyl alcoholand (allyloxy) phenol. Racemic …
Number of citations: 61 pubs.acs.org
Q Zhang, L Song, E Wang - Chemical Research in Chinese Universities, 2013 - Springer
… In the synthesis process of intermediate 4b, 3-benzyloxy phenol could be synthesized from m-hydroxy phenol and benzyl bromide via etherification. In the synthesis process of in…
Number of citations: 10 link.springer.com
JM Herrmann, M Untergehrer… - European Journal of …, 2014 - Wiley Online Library
Extracts of Ruscus aculeatus L., known as butcher's broom, are mainly used for the treatment of chronic venous insufficiency (CVI). In a recent study on the phenolic compounds of Rusci …
C Chen, D Wu, P Liu, H Xia, M Zhou, X Hou… - Reaction Chemistry & …, 2021 - pubs.rsc.org
The noble-metal catalytic cleavage of ether bonds in lignin to obtain aromatic chemicals has achieved great success, and the development of a low-cost efficient catalyst is crucial. …
Number of citations: 20 pubs.rsc.org
G Huang, VH Hoang, HY Min, HY Lee, J Ann… - Bioorganic & Medicinal …, 2023 - Elsevier
The natural products neorautenol and shinpterocarpin and their structural analogs were investigated as novel anticancer agents. Twenty-four analogs, including analogs containing a …
Number of citations: 2 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.